molecular formula C17H17BrN2O3 B3607417 2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide

2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide

Cat. No.: B3607417
M. Wt: 377.2 g/mol
InChI Key: KXADMDNXTSBPOR-UHFFFAOYSA-N
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Description

2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a 4-bromo-2,3-dimethylphenyl group and an amino-oxoethoxy linkage, making it a subject of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-[2-(4-bromo-2,3-dimethylanilino)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-10-11(2)14(8-7-13(10)18)20-16(21)9-23-15-6-4-3-5-12(15)17(19)22/h3-8H,9H2,1-2H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXADMDNXTSBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)COC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide typically involves multiple steps, starting with the preparation of the 4-bromo-2,3-dimethylphenylamine. This intermediate is then reacted with 2-oxoethoxybenzoyl chloride under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromo-2,3-dimethylphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The bromine atom and the amino-oxoethoxy linkage play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
  • 2-bromo-N-(2-methylphenyl)benzamide

Uniqueness

2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide stands out due to its specific substitution pattern and the presence of the amino-oxoethoxy linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide
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2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide

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